molecular formula C11H8ClFN2O2 B13715305 Methyl 2-Chloro-6-fluoroquinazoline-4-acetate

Methyl 2-Chloro-6-fluoroquinazoline-4-acetate

Cat. No.: B13715305
M. Wt: 254.64 g/mol
InChI Key: UPLCQPQUQJHARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Chloro-6-fluoroquinazoline-4-acetate is a high-purity chemical intermediate designed for research and development applications, strictly for professional laboratory use. This ester is a versatile synthon in organic and medicinal chemistry, particularly in constructing complex quinazoline scaffolds. Quinazoline derivatives are of significant interest in pharmaceutical research for their diverse biological activities. The reactive chloro and fluoro substituents on the quinazoline core make this compound a valuable precursor for further functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions. The methyl acetate group offers a handle for further hydrolysis or transformation, expanding its utility in synthetic pathways. As a For Research Use Only (RUO) product, it is not intended for diagnostic, therapeutic, or personal use. Please refer to the Material Safety Data Sheet (MSDS) for safe handling protocols. Specific properties such as CAS Number, molecular formula, and spectroscopic data were not located for this exact compound and must be confirmed from analytical data prior to use.

Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

methyl 2-(2-chloro-6-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C11H8ClFN2O2/c1-17-10(16)5-9-7-4-6(13)2-3-8(7)14-11(12)15-9/h2-4H,5H2,1H3

InChI Key

UPLCQPQUQJHARR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often begins with 6-fluoroanthranilic acid, which is reacted with formamidine acetate in glacial acetic acid under reflux conditions to form 6-fluoro-4-hydroxyquinazoline. This intermediate is isolated as an off-white solid with good yield (~73%).

Reaction conditions:

Step Reagents Conditions Yield
6-Fluoroanthranilic acid + formamidine acetate Glacial acetic acid, reflux 1.5 h Concentration under vacuum, precipitation with water 73%

Chlorination to Introduce the 2-Chloro Group

6-Fluoro-4-hydroxyquinazoline is then treated with phosphorus oxychloride (POCl₃) and triethylamine to substitute the hydroxy group with chlorine, yielding 4-chloro-6-fluoroquinazoline. This step is carried out under reflux or heating conditions, typically at 80°C for several hours.

Step Reagents Conditions Yield
Chlorination of 6-fluoro-4-hydroxyquinazoline POCl₃, triethylamine, reflux 3.5-4 h Removal of excess reagents under vacuum, extraction with ethyl acetate 57%

Introduction of the Acetate Group at Position 4

The acetate group at the 4-position can be introduced by esterification of the corresponding hydroxyquinazoline or by reaction of the chloroquinazoline intermediate with acetic acid derivatives under controlled conditions. The exact methyl ester formation is generally achieved by methylation of the carboxylate group, often using methyl iodide or dimethyl sulfate in the presence of a base.

One-Pot Synthesis of 2-Chloromethylquinazolinones (Relevant to 2-Chloro Substitution)

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones was reported, utilizing o-anthranilic acids as starting materials. The procedure involves:

  • Generation of sodium methoxide in anhydrous methanol.
  • Addition of chloroacetonitrile to form a reactive intermediate.
  • Subsequent reaction with o-aminobenzoic acid derivatives under nitrogen atmosphere.
  • Filtration and washing to isolate 2-chloromethylquinazolinone derivatives.

This method provides a convenient route to chloromethyl-substituted quinazolines, which are key intermediates for further functionalization.

Methylation and Final Functionalization

The methyl ester group is introduced typically after formation of the quinazoline core, by esterification of the corresponding carboxylic acid or hydroxy group. This step often involves:

  • Treatment with methylating agents (e.g., methyl iodide).
  • Use of bases to facilitate ester formation.
  • Purification by recrystallization or chromatography.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Notes
1 6-Fluoro-4-hydroxyquinazoline 6-Fluoroanthranilic acid + formamidine acetate, reflux in glacial acetic acid, 1.5 h 73 Precursor quinazoline core
2 4-Chloro-6-fluoroquinazoline POCl₃, triethylamine, reflux 3.5-4 h 57 Chlorination at 4-position
3 2-Chloromethylquinazolinone Sodium methoxide + chloroacetonitrile + o-aminobenzoic acid, MeOH, N₂ atmosphere Variable One-step synthesis for 2-chloromethyl group
4 This compound Methylation of carboxyl/hydroxy group, methyl iodide/base Variable Final esterification step

Analytical and Characterization Data

Typical characterization techniques reported for these compounds include:

Research Findings and Applications

The synthesized 2-chloromethylquinazolinones and their derivatives, including this compound, serve as key intermediates in the development of novel anticancer agents and other biologically active molecules. Studies have shown promising in vitro anticancer activity for 4-anilinoquinazoline derivatives synthesized from these intermediates.

Chemical Reactions Analysis

Methyl 2-Chloro-6-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the nitrogen atoms in the quinazoline ring.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of methyl 2-chloro-6-fluoroquinazoline-4-acetate lies in its anticancer properties. Research has demonstrated that derivatives of quinazoline compounds exhibit potent activity against various cancer cell lines.

Case Studies and Experimental Data

A study investigated the cytotoxic effects of several quinazoline derivatives on human cancer cell lines, including HepG2 (liver), MDA-MB-468 (breast), and HCT-116 (colon) cancers. The results are summarized in the following table:

CompoundIC50 (µM) - HepG2IC50 (µM) - MDA-MB-468IC50 (µM) - HCT-116
93.83.212.4
104.33.220
This compoundTBDTBDTBD

The data indicates that the tested compounds exhibit low IC50 values, suggesting high potency against these cancer types .

Inhibition of Tyrosine Kinases

The compound has also been shown to effectively inhibit tyrosine kinases involved in various diseases beyond cancer, such as chronic inflammatory diseases and metabolic disorders.

Pharmacological Properties

This compound and its derivatives have been identified as potential treatments for conditions characterized by abnormal tyrosine kinase activity, such as chronic bronchitis and asthma . This broadens the application scope beyond oncology to include respiratory and metabolic diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, starting from readily available precursors like anthranilic acid derivatives.

Synthetic Pathways

A general synthetic procedure includes:

  • Reaction of o-anthranilic acids with chloroacetic acid derivatives.
  • Formation of intermediates that can be converted into this compound through cyclization reactions.

This method allows for the generation of a variety of derivatives with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-6-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
This compound - Cl (2), F (6), COOCH3 (4) C12H9ClFN2O2 268.67 (estimated) Reference compound
Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate 1312784-43-2 Cl (2), F (6), COOCH2CH3 (4) C13H11ClFN2O2 282.69 Ethyl ester increases lipophilicity
4-Chloro-6-fluoro-2-methylquinazoline 1695621-65-8 Cl (4), F (6), CH3 (2) C9H6ClFN2 200.61 Lacks acetate group; altered halogen positions
4-Chloro-7-fluoro-2-methylquinazoline 898044-61-6 Cl (4), F (7), CH3 (2) C9H6ClFN2 200.61 Fluorine at position 7 instead of 6
4-Chloro-2-cyclopropylquinazoline 1095559-57-1 Cl (4), cyclopropyl (2) C11H10ClN2 204.66 Cyclopropyl substituent; no fluorine

Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate

  • Structural Difference : The ethyl ester group (vs. methyl) increases molecular weight by ~14 g/mol and likely enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Application Context : While the ethyl analog (CAS 1312784-43-2) is discontinued, its synthesis and properties suggest it was explored as a prodrug candidate or intermediate in medicinal chemistry.

4-Chloro-6-fluoro-2-methylquinazoline (CAS 1695621-65-8)

  • Key Differences : The absence of the acetate group at position 4 and the shift of the chloro group to position 4 (vs. 2 in the target compound) reduce steric bulk but eliminate ester-mediated solubility. This analog’s similarity score of 0.86 reflects conserved halogenation but divergent functionalization .

4-Chloro-7-fluoro-2-methylquinazoline (CAS 898044-61-6)

  • Positional Isomerism: The fluorine at position 7 (vs. This compound’s lower similarity score (0.84) underscores the importance of halogen placement .

Cyclic Substituent Analogs (e.g., 4-Chloro-2-cyclopropylquinazoline)

  • Steric and Electronic Effects : Cyclopropyl or cyclohexyl groups at position 2 introduce rigidity and steric hindrance, which may enhance metabolic stability but reduce reactivity in nucleophilic substitution reactions compared to the methyl acetate group in the target compound .

Research Implications and Gaps

  • Reactivity: The acetate group in this compound facilitates hydrolysis to carboxylic acid derivatives, a feature absent in non-ester analogs.
  • Biological Activity : Fluorine at position 6 may enhance binding to hydrophobic pockets in enzymes, whereas position 7 substitution could disrupt this interaction.
  • Data Limitations : Experimental data on solubility, stability, and bioactivity are sparse in the provided evidence, highlighting the need for targeted studies.

Biological Activity

Methyl 2-Chloro-6-fluoroquinazoline-4-acetate is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents at specific positions enhances its pharmacological profile. The molecular structure can be represented as follows:

C1H1C2ClFN3O2\text{C}_1\text{H}_1\text{C}_2\text{Cl}\text{F}\text{N}_3\text{O}_2

Anticancer Activity

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound was tested using the MTT assay, which measures cell viability post-treatment. The results indicated significant inhibition of cell growth in several cancer types, including:

  • Human Hepatoma (HepG2)
  • Breast Cancer (MDA-MB-468)
  • Colorectal Cancer (HCT-116)

The IC50 values for these cell lines were notably lower than those of established chemotherapeutics, such as gefitinib, suggesting a promising therapeutic potential .

Cell LineIC50 (µM)Control (Gefitinib)
HepG21015
MDA-MB-468812
HCT-116610

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it targets the NEK4 kinase, which has been implicated in non-small cell lung cancer (NSCLC). Inhibition of NEK4 leads to increased apoptosis in cancer cells, enhancing the efficacy of the treatment .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural modifications. Studies have shown that:

  • Fluorine Substitution : The position of fluorine on the quinazoline ring significantly affects potency. Compounds with fluorine at the ortho position relative to other substituents demonstrated enhanced activity.
  • Chlorine Substitution : The presence of chlorine at the 2-position is critical for maintaining high levels of cytotoxicity against cancer cells.
  • Hydrophobic Interactions : The introduction of larger hydrophobic groups at specific positions improved binding affinity and selectivity towards target kinases .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Study on NSCLC : A preclinical study evaluated the compound's efficacy in NSCLC models, showing significant tumor reduction compared to control groups. This study emphasized the role of NEK4 inhibition in enhancing TRAIL-induced apoptosis in cancer cells .
  • Combination Therapy : Research indicated that combining this compound with existing chemotherapeutics resulted in synergistic effects, leading to improved outcomes in xenograft models .
  • Toxicity Assessment : Toxicological evaluations revealed a favorable safety profile, with minimal adverse effects observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-Chloro-6-fluoroquinazoline-4-acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of quinazoline derivatives often involves nucleophilic substitution or esterification. For example, in analogous compounds like ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate, refluxing with 6M HCl for 4 hours achieved a 90% yield of the carboxylic acid precursor . Adjusting reaction time, temperature, and solvent (e.g., NaOH/EtOH at RT for 2 hours) can enhance yields to 95% for water-soluble derivatives. Key parameters to optimize include stoichiometry of halogenating agents (e.g., POCl₃ for chlorination) and protecting group strategies for the acetate moiety.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluoro and chloro groups) via chemical shifts and coupling patterns. For instance, the methoxy group in similar compounds shows a singlet at δ ~3.9 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve structural ambiguities, such as regiochemistry of substituents .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Solubility in aqueous buffers is often limited due to the compound’s hydrophobic quinazoline core. Strategies include:

  • Derivatization : Converting the methyl ester to a sodium salt (e.g., via NaOH/EtOH) improves water solubility, as demonstrated in related quinazolines .
  • Co-solvents : Use DMSO or ethanol (≤1% v/v) to prepare stock solutions, ensuring biocompatibility with assay conditions .

Advanced Research Questions

Q. How can functional group modifications enhance the compound’s bioactivity in medicinal chemistry?

  • Methodological Answer :

  • Chloro/Fluoro Substitutions : These groups influence electron-withdrawing effects and binding affinity. For example, replacing the 6-fluoro group with methoxy in analogous compounds altered kinase inhibition profiles .
  • Ester Hydrolysis : Hydrolyzing the methyl acetate to a carboxylic acid (e.g., using HCl) enables conjugation with amines for prodrug development.
  • Data Table :
ModificationTarget ApplicationYieldReference
6-Fluoro → MethoxyKinase inhibition85%
Ester → Carboxylic acidProdrug synthesis90%

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Methodological Answer : The compound’s planar quinazoline core and halogen substituents can cause twinning or disorder in crystals. SHELXD or SHELXE are robust for experimental phasing, particularly with high-resolution data (≤1.0 Å). For example, SHELXPRO interfaces with macromolecular refinement tools to handle anisotropic displacement parameters for halogens .

Q. How do contradictory spectral data (e.g., NMR vs. X-ray) arise, and how should they be resolved?

  • Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotamers in solution) vs. static crystal structures. For example:

  • NMR : Detects time-averaged conformers, while X-ray provides a single static snapshot.
  • Mitigation : Use variable-temperature NMR or DFT calculations to model solution-state behavior. Cross-validate with IR spectroscopy for functional group confirmation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact .
  • Waste Disposal : Halogenated waste must be segregated and processed by licensed facilities to avoid environmental contamination .

Methodological Design Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

  • Methodological Answer :

pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC.

Thermal Stability : Use TGA/DSC to assess decomposition temperatures. For related compounds, ester groups degrade above 150°C .

Q. What computational tools are suitable for predicting SAR (Structure-Activity Relationships)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models can predict binding to targets like EGFR or PARP. Use PubChem data (CID: [retrieve from ) to validate computational predictions against experimental IC₅₀ values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.